molecular formula C11H15NO3 B1378653 4-acetyl-5-methyl-3-(propan-2-yl)-1H-pyrrole-2-carboxylic acid CAS No. 1423024-14-9

4-acetyl-5-methyl-3-(propan-2-yl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B1378653
CAS No.: 1423024-14-9
M. Wt: 209.24 g/mol
InChI Key: JJULLPVWPMCVPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-acetyl-5-methyl-3-(propan-2-yl)-1H-pyrrole-2-carboxylic acid is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-5-methyl-3-(propan-2-yl)-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions One common method is the cyclization of appropriate precursors under controlled conditions For instance, starting from a suitable diketone and an amine, the pyrrole ring can be formed through a Paal-Knorr synthesis

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and pressures to ensure efficient reactions. The purification process may involve techniques such as recrystallization, chromatography, or distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-5-methyl-3-(propan-2-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂), while nucleophilic substitutions may involve reagents like sodium hydride (NaH) or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

4-acetyl-5-methyl-3-(propan-2-yl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It can be utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-acetyl-5-methyl-3-(propan-2-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The functional groups on the compound allow it to participate in various biochemical reactions, potentially inhibiting or activating specific pathways. The exact mechanism depends on the context of its application, such as its role in a biological system or a chemical process.

Comparison with Similar Compounds

Similar Compounds

    4-acetyl-5-methyl-3-(propan-2-yl)-1H-pyrrole-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    4-acetyl-5-methyl-3-(propan-2-yl)-1H-pyrrole-2-methanol: Contains a hydroxymethyl group instead of a carboxylic acid.

    4-acetyl-5-methyl-3-(propan-2-yl)-1H-pyrrole-2-ethyl ester: Features an ester group in place of the carboxylic acid.

Uniqueness

The uniqueness of 4-acetyl-5-methyl-3-(propan-2-yl)-1H-pyrrole-2-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its carboxylic acid group, in particular, allows for further derivatization and interaction with biological molecules, making it a versatile compound in various fields of research.

Properties

IUPAC Name

4-acetyl-5-methyl-3-propan-2-yl-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-5(2)8-9(7(4)13)6(3)12-10(8)11(14)15/h5,12H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJULLPVWPMCVPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1)C(=O)O)C(C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-acetyl-5-methyl-3-(propan-2-yl)-1H-pyrrole-2-carboxylic acid
Reactant of Route 2
4-acetyl-5-methyl-3-(propan-2-yl)-1H-pyrrole-2-carboxylic acid
Reactant of Route 3
4-acetyl-5-methyl-3-(propan-2-yl)-1H-pyrrole-2-carboxylic acid
Reactant of Route 4
4-acetyl-5-methyl-3-(propan-2-yl)-1H-pyrrole-2-carboxylic acid
Reactant of Route 5
4-acetyl-5-methyl-3-(propan-2-yl)-1H-pyrrole-2-carboxylic acid
Reactant of Route 6
4-acetyl-5-methyl-3-(propan-2-yl)-1H-pyrrole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.